D-Arabinofuranose,2-deoxy-2-fluoro,1,3,5-triacetate
Description
Chemical Nomenclature and Structural Identification
The systematic IUPAC name for this compound is [(2R,3R,4S,5R)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate, reflecting its stereochemical configuration and functional groups. The α-anomeric designation arises from the axial orientation of the C1 substituent in the furanose ring, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.
Key structural features include:
- A β-D-arabino configuration with inverted stereochemistry at C2 due to fluorine substitution
- Three acetyl protecting groups at positions 1, 3, and 5
- A fluorine atom replacing the hydroxyl group at C2
Table 1: Fundamental physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C11H15FO7 | |
| Molecular weight | 278.23 g/mol | |
| Melting point | 83-87°C | |
| Specific rotation | +67.5° (c=1, CHCl3) |
Spectroscopic characterization reveals distinctive features:
Historical Context in Fluorinated Carbohydrate Research
The synthesis of 2-fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose emerged from three decades of advances in fluorinated carbohydrate chemistry. Key milestones include:
- 1980s : Development of DAST (diethylaminosulfur trifluoride) fluorination protocols enabled selective substitution of hydroxyl groups
- 1992 : First reported synthesis via direct fluorination of protected D-arabinofuranose derivatives using Deoxo-Fluor reagents
- 2004 : Optimization of large-scale production methods to support antiviral drug development
The compound's stability under acidic conditions and resistance to glycosidase cleavage made it particularly valuable for creating metabolically stable nucleoside analogs. Its commercial availability from suppliers like TCI Chemicals since 2004 accelerated research into fluorinated arabinofuranosyl derivatives.
Role in Modern Glycochemistry and Medicinal Chemistry
This acetylated fluorosugar serves two primary functions:
A. Glycosyl Donor in Nucleoside Synthesis
The acetyl groups activate the anomeric center for Vorbrüggen-type glycosylation reactions with heterocyclic bases. For example, coupling with 2-chloroadenine produces clofarabine, a FDA-approved antileukemic agent:
Clofarabine synthesis pathway:
1. Activation of 2-fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose with TMSOTf
2. Coupling with 2-chloroadenine in anhydrous acetonitrile
3. Deacetylation using methanolic ammonia
B. Conformational Probe for Enzyme Studies
The C2 fluorine creates a pseudo-hydroxyl group that mimics transition states in glycosidase-catalyzed reactions. This property has been exploited to study:
Table 2: Therapeutic agents derived from this intermediate
| Drug Name | Therapeutic Area | Approval Year |
|---|---|---|
| Clofarabine | Acute lymphoblastic leukemia | 2004 |
| FIAU | Antiviral (discontinued) | - |
| Elvucitabine | HIV/HBV (Phase III) | - |
Properties
Molecular Formula |
C11H15FO7 |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
InChI Key |
RUHDSMRRCLJPJM-GZBOUJLJSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose typically involves the fluorination of a suitable arabinofuranose precursor followed by acetylation. One common method includes:
Fluorination: The starting material, such as 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose, is subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Utilizing large reactors for batch processing or continuous flow systems for more efficient production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetyl groups.
Major Products:
Substitution Products: Depending on the nucleophile used, products like azido or thiol derivatives can be formed.
Hydrolysis Products: The hydrolysis of acetyl groups results in the formation of 2-fluoro-2-deoxy-D-arabinofuranose.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose is with a molecular weight of approximately 276.24 g/mol. The compound is characterized by the presence of a fluorine atom at the 2-position of the sugar, which enhances its biochemical properties compared to its non-fluorinated counterparts.
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions, including "click" chemistry, which allows for the efficient formation of nucleosides. It serves as a precursor for synthesizing other bioactive molecules such as:
- Clofarabine : An antineoplastic agent used in the treatment of acute lymphoblastic leukemia.
- FIAU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)uracil) : A nucleoside analog used in antiviral research.
Antiviral and Anticancer Research
The fluorinated arabinofuranose derivatives are primarily investigated for their antiviral and anticancer properties. The incorporation of fluorine alters the metabolic pathways of these nucleosides, potentially enhancing their efficacy against viral infections and tumors.
Nucleoside Analog Development
The compound is crucial in developing nucleoside analogs that mimic natural nucleotides. These analogs can interfere with viral replication or cancer cell proliferation by substituting normal nucleotides during DNA synthesis.
Case Study 1: Clofarabine Synthesis
Clofarabine is synthesized using 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose as a key intermediate. Research has shown that this compound's structural modifications lead to improved pharmacokinetic properties compared to traditional nucleosides, resulting in enhanced therapeutic outcomes in pediatric leukemia patients .
Case Study 2: FIAU Efficacy
FIAU, derived from this compound, has been studied for its effectiveness against various viral infections. Clinical trials indicate that FIAU demonstrates significant antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV), showcasing the potential of fluorinated sugars in therapeutic applications .
Comparative Analysis of Fluorinated Nucleosides
| Compound Name | Structure Type | Therapeutic Use | Activity Level |
|---|---|---|---|
| Clofarabine | Nucleoside Analog | Anticancer | High |
| FIAU | Nucleoside Analog | Antiviral | Moderate |
| 2-Fluoro-2-deoxy-β-D-arabinofuranosyl Nucleosides | Nucleoside Analog | Antiviral | High |
Mechanism of Action
The mechanism of action of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose involves its incorporation into biochemical pathways where it can act as an inhibitor or a substrate analog. The fluorine atom at the second position plays a crucial role in its biological activity by mimicking the natural substrate while resisting enzymatic degradation. This compound targets specific enzymes involved in carbohydrate metabolism, thereby inhibiting their activity and affecting the overall metabolic pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
CAS : 97614-43-2 | Molecular formula : C₂₆H₂₁FO₇ | Molecular weight : 464.44 g/mol .
Key Differences:
Research Findings :
- The benzoylated derivative is more stable under acidic conditions due to the electron-withdrawing benzoyl groups, whereas the acetylated version is more labile .
- Benzoylation is often preferred for long-term storage, while acetylation is advantageous in stepwise synthesis requiring sequential deprotection .
2-Deoxy-2-fluoro-α-D-arabinofuranosyl bromide 3,5-dibenzoate
CAS : 97614-44-3 | Molecular formula : C₁₉H₁₆BrFO₅ | Molecular weight : 423.23 g/mol .
Key Differences:
Research Findings :
2-Fluoro-2-deoxy-D-glucose
CAS : 29702-43-0 | Molecular formula : C₆H₁₁FO₅ | Molecular weight : 182.15 g/mol .
Key Differences:
Research Findings :
- Unlike the acetylated arabinofuranose, 2-fluoro-2-deoxy-D-glucose is a glucose analog used in oncology for metabolic imaging .
Critical Analysis and Research Implications
- Acetyl vs. Benzoyl Groups : The choice of protecting groups (acetyl vs. benzoyl) balances reactivity and stability. Acetylated derivatives are more soluble and easier to handle in polar solvents, while benzoylated compounds offer enhanced stability for multi-step syntheses .
- Fluorine Substitution: The 2-fluoro modification in arabinofuranose mimics the natural ribose structure, enabling inhibition of viral polymerases (e.g., in clofarabine) .
Notes
- Safety : The bromide derivative (CAS 97614-44-3) carries warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) .
- Commercial Availability: The benzoylated arabinofuranose (CAS 97614-43-2) is widely available from suppliers like TCI Chemicals, with prices ranging from ¥33/g in China .
Biological Activity
2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose (CAS: 444586-86-1) is a fluorinated sugar derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various nucleosides and nucleic acid analogs, which have implications in antiviral therapies and cancer treatments. This article reviews its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C11H15F O5
- Molecular Weight : 278.23 g/mol
- Appearance : White to off-white powder
- Purity : ≥ 98% (by GC)
- Melting Point : 83.0–87.0 °C
Biological Activity
The biological activity of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose is primarily associated with its role as a precursor for synthesizing nucleoside analogs. These analogs exhibit various pharmacological properties, including antiviral and anticancer activities.
Antiviral Activity
Research indicates that nucleosides derived from this compound can inhibit viral replication. For example:
- 2-Deoxy-2-fluoro-arabinonucleosides have been shown to enhance RNase H activity, which plays a critical role in the mechanism of action for antisense oligonucleotides targeting viral RNA .
- A study demonstrated that modifications to the arabinofuranosyl structure significantly improved the binding affinity to RNA targets and increased susceptibility to RNase H degradation, enhancing their potential as antiviral agents .
Anticancer Activity
Nucleoside analogs synthesized from 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose have been evaluated for their antitumor effects:
- Compounds such as Clofarabine , derived from similar fluorinated sugars, have shown efficacy against various hematological malignancies by interfering with DNA synthesis and promoting apoptosis in cancer cells .
Synthesis Methods
The synthesis of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose typically involves several steps:
- Starting Material : The synthesis often begins with 1,2:5,6-di-O-isopropylidene-3-O-tosyl-alpha-D-allofuranose.
- Fluorination : Potassium fluoride is used in acetamide to introduce the fluorine atom at the 2-position.
- Acetylation : The resulting sugar is then acetylated using acetic anhydride to yield the tri-O-acetyl derivative.
- Purification : The product is purified through crystallization or chromatography techniques.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Case Studies
- Antiviral Efficacy : A case study involving a series of synthesized 2-deoxy-2-fluoro-arabinonucleosides showed significant inhibition of HIV replication in vitro.
- Cancer Treatment : Clinical trials have indicated that nucleoside analogs derived from this compound can lead to remission in patients with acute lymphoblastic leukemia.
Q & A
Basic Question: What are the key synthetic routes for preparing 2-fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves fluorination of a protected arabinofuranose precursor. A notable method (Reichman et al., 1975) uses 2-deoxy-D-arabinofuranose derivatives as starting materials, with fluorination via DAST (diethylaminosulfur trifluoride) or analogous reagents. Critical steps include:
- Protection of hydroxyl groups : Acetylation (1,3,5-tri-O-acetyl) ensures regioselectivity during fluorination .
- Temperature control : Fluorination at −78°C minimizes side reactions like epimerization or elimination.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the α-anomer, confirmed by H NMR (e.g., characteristic anomeric proton at δ 5.8–6.2 ppm) .
Basic Question: How is the stereochemical configuration of 2-fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose confirmed experimentally?
Methodological Answer:
Stereochemical validation requires:
- X-ray crystallography : Resolves absolute configuration, though crystallization challenges may arise due to acetyl group mobility .
- NMR spectroscopy :
- Polarimetry : Specific optical rotation ([α]) comparisons with literature values (e.g., +75° to +85° in chloroform) .
Advanced Question: How can researchers resolve discrepancies in reported CAS registry numbers (e.g., 95058-81-4 vs. 444586-86-1) for this compound?
Methodological Answer:
CAS discrepancies may stem from:
- Structural variants : Subtle differences in protecting groups (e.g., acetyl vs. benzoyl) or anomeric configuration .
- Database errors : Cross-verify using analytical data (NMR, HRMS) and authoritative sources (e.g., Reaxys, SciFinder).
- Synthetic validation : Reproduce synthesis from distinct routes (e.g., starting from arabinose vs. ribose derivatives) to confirm identity .
Advanced Question: What strategies mitigate isomerization or decomposition during storage or reactions involving this compound?
Methodological Answer:
- Temperature control : Store at −20°C in anhydrous solvents (e.g., acetonitrile, DCM) to prevent acetyl group hydrolysis .
- Inert atmosphere : Use argon/vacuum for moisture-sensitive reactions (e.g., glycosylation with nucleobases).
- Stability assays : Monitor degradation via TLC or LC-MS; impurities like 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose indicate anomerization .
Advanced Question: How is this fluorinated sugar utilized in nucleoside analog synthesis, and what mechanistic insights govern its reactivity?
Methodological Answer:
The compound serves as a precursor for fluorinated nucleosides (e.g., antiviral/anticancer agents):
- Glycosylation : Coupling with silylated nucleobases (e.g., uracil, cytosine) under Vorbrüggen conditions (TMSOTf catalyst, 80°C) yields β-D-arabinofuranosyl nucleosides .
- Fluorine effects : The 2-fluoro group stabilizes the oxocarbenium ion transition state, enhancing glycosylation efficiency and β-selectivity .
- Enzymatic studies : Fluorine’s electronegativity alters sugar puckering, impacting binding to kinases or polymerases .
Advanced Question: What analytical methods are critical for detecting impurities or byproducts in synthesized batches?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve acetylated byproducts (e.g., 1,3-di-O-acetyl derivatives) .
- GC-MS : Detects volatile degradation products (e.g., acetic anhydride, fluorinated aldehydes) .
- Elemental analysis : Validates fluorine content (theoretical ~4.1%) to confirm fluorination efficiency .
Advanced Question: How does the acetyl-protected form compare to benzoyl-protected analogs in synthetic applications?
Methodological Answer:
- Reactivity : Acetyl groups are more labile than benzoyl, enabling milder deprotection (e.g., NH/MeOH vs. NaOMe for benzoyl) .
- Solubility : Acetylated derivatives exhibit better solubility in polar aprotic solvents (DMF, DMSO), facilitating glycosylation .
- Crystallinity : Benzoyl groups enhance crystallinity but may hinder reaction kinetics due to steric bulk .
Basic Question: What safety precautions are essential when handling this compound?
Methodological Answer:
- Fluoride exposure : Use PPE (gloves, goggles) and work in a fume hood; fluorine-containing byproducts may be toxic .
- Acetic anhydride byproducts : Neutralize waste with aqueous bicarbonate .
Advanced Question: How does isotopic labeling (e.g., 18F^{18}\text{F}18F) of this compound expand its applications in radiopharmaceutical research?
Methodological Answer:
- PET tracers : -labeled analogs (e.g., []-FEAU) image viral thymidine kinase activity in oncology .
- Radiosynthesis : Use K/K222 complex for direct fluorination, requiring anhydrous conditions and rapid purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
